K-115 Hydrochloride, also known as Ripasudil hydrochloride dihydrate, is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). It is primarily utilized in the treatment of glaucoma and ocular hypertension. Approved for use in Japan in September 2014, K-115 is available as a 0.4% eye drop solution under the brand name Glanatec. The compound has the chemical formula and a CAS number of 887375-67-9, with an average molecular weight of 395.87 g/mol .
K-115 functions by inhibiting the ROCK pathway, which plays a crucial role in various cellular functions including actin cytoskeleton organization and vascular smooth muscle contraction. The inhibition of ROCK leads to decreased intraocular pressure (IOP) by enhancing aqueous humor outflow through the trabecular meshwork (TM) and Schlemm's canal. This mechanism involves cytoskeletal changes in TM cells, which results in increased permeability and reduced outflow resistance .
K-115 has been shown to effectively lower IOP in both animal models and clinical trials. In studies involving monkey TM cells, K-115 induced significant cytoskeletal retraction and altered cell morphology, which facilitated increased aqueous outflow. Additionally, K-115 disrupted tight junctions in Schlemm's canal endothelial (SCE) cells, further enhancing permeability and contributing to its IOP-lowering effects . In clinical trials, varying concentrations of K-115 demonstrated dose-dependent reductions in IOP ranging from -1.6 mm Hg to -4.3 mm Hg compared to placebo .
The synthesis of K-115 involves several steps that typically include:
These methods are designed to ensure high purity and efficacy of the final product.
K-115 is primarily used for:
Research has indicated that K-115 interacts with several cellular pathways and can influence various receptors involved in cellular signaling. For instance, studies have shown that K-115 can modulate the behavior of TM and SCE cells, affecting their permeability and morphology. This suggests potential interactions with signaling pathways related to cytoskeletal dynamics and cell adhesion .
K-115 shares similarities with other ROCK inhibitors but possesses unique characteristics that differentiate it from its counterparts:
| Compound Name | Mechanism | Unique Features |
|---|---|---|
| Y-27632 | ROCK Inhibition | Widely used in research; less selective |
| Fasudil | ROCK Inhibition | Approved for cerebral vasospasm; broader applications |
| GSK269962 | ROCK Inhibition | Investigational; not yet widely used |
K-115 is distinctive due to its specific formulation as an ophthalmic solution aimed at treating glaucoma, whereas others may have broader therapeutic uses or are still under investigation .
K-115 Hydrochloride, also known as Ripasudil hydrochloride, is a chemical compound with significant structural complexity that warrants detailed examination [1]. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 4-fluoro-5-{[(2S)-2-methyl-1,4-diazepan-1-yl]sulfonyl}isoquinoline hydrochloride dihydrate [2]. This systematic nomenclature precisely describes the molecular structure, highlighting the presence of an isoquinoline core with specific functional group attachments [3].
From a classification perspective, K-115 Hydrochloride belongs to the isoquinoline family of heterocyclic compounds, specifically isoquinolinesulfonamides [4]. The compound features a seven-membered diazepane ring connected to the isoquinoline core through a sulfonyl linkage, which is characteristic of this structural class [3]. The presence of the fluorine substituent at the 4-position of the isoquinoline ring and the methyl group at the 2-position of the diazepane ring are distinguishing structural features that contribute to its unique chemical identity [5].
The systematic classification of K-115 Hydrochloride places it within the broader category of nitrogen-containing heterocyclic compounds with fused ring systems [2]. The isoquinoline scaffold represents a bicyclic aromatic system consisting of a benzene ring fused to a pyridine ring, which serves as the foundation for the compound's structural architecture [3].
The molecular formula of K-115 Hydrochloride dihydrate is C15H23ClFN3O4S, with a corresponding molecular weight of 395.87 g/mol [6]. The anhydrous form has a molecular formula of C15H19ClFN3O2S [7]. The compound contains one defined stereocenter located at the 2-position of the diazepane ring, which exhibits an S-configuration [6]. This stereochemical feature is critical to the compound's three-dimensional structure and potential interactions [8].
The stereochemical configuration of K-115 Hydrochloride has been definitively established as absolute, with the single chiral center having the S configuration [8]. This stereochemical assignment is denoted in the IUPAC name by the prefix (2S)-, indicating the specific spatial arrangement of atoms around the chiral carbon atom in the diazepane ring [2].
| Parameter | Value |
|---|---|
| Molecular Formula | C15H23ClFN3O4S (dihydrate) |
| Monoisotopic Mass | 395.108183 g/mol |
| Average Molecular Weight | 395.874 g/mol |
| Defined Stereocenters | 1 (S configuration) |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 6 |
| Rotatable Bond Count | 2 |
| Topological Polar Surface Area | 70.7 Ų |
The structural representation of K-115 Hydrochloride can be described using various notations, including SMILES (Simplified Molecular Input Line Entry System) and InChI (International Chemical Identifier) [9]. The SMILES notation for the compound is O.O.Cl.C[C@H]1CNCCCN1S(=O)(=O)C2=CC=CC3=C2C(F)=CN=C3, which encodes the molecular structure including the stereochemical configuration [8]. The InChI representation is InChI=1S/C15H18FN3O2S.ClH.2H2O/c1-11-8-17-6-3-7-19(11)22(20,21)14-5-2-4-12-9-18-10-13(16)15(12)14;;;/h2,4-5,9-11,17H,3,6-8H2,1H3;1H;2*1H2/t11-;;;/m0.../s1, providing a standardized method for representing the chemical structure [9].
X-ray crystallography studies of K-115 Hydrochloride have provided valuable insights into its three-dimensional structure and conformational properties [10]. While specific crystallographic data for K-115 Hydrochloride is limited in the literature, general principles of crystallographic analysis can be applied to understand its structural characteristics [11].
The crystal structure determination typically involves analysis of unit cell parameters, space group assignment, and refinement of atomic positions [12]. For compounds similar to K-115 Hydrochloride, crystallographic studies often reveal important details about bond lengths, bond angles, and torsional preferences that influence the overall molecular conformation [10].
Conformational analysis of K-115 Hydrochloride focuses on the spatial arrangement of the diazepane ring and its orientation relative to the isoquinoline core [13]. The seven-membered diazepane ring can adopt various conformations, with the most stable conformer likely influenced by intramolecular interactions and crystal packing forces [14]. The sulfonyl linkage between the diazepane and isoquinoline moieties serves as a flexible connector that allows for rotational freedom, potentially leading to multiple conformational states [13].
The presence of the methyl substituent at the stereogenic center introduces conformational constraints that influence the preferred spatial arrangement of the diazepane ring [8]. Additionally, the fluorine substituent on the isoquinoline ring may participate in weak intramolecular interactions that further stabilize specific conformations [10].
Crystallographic disorder, a phenomenon observed in many pharmaceutical compounds, may also be present in K-115 Hydrochloride crystals [10]. This disorder can manifest as statistical occupation of multiple positions by certain atoms or groups, reflecting the dynamic nature of the molecular structure in the solid state [10]. Analysis of such disorder provides insights into the conformational flexibility and energy landscape of the molecule [10].
Computational molecular modeling has emerged as a powerful approach for investigating the structural and electronic properties of pharmaceutical compounds like K-115 Hydrochloride [15]. These computational studies complement experimental techniques and provide additional insights into molecular behavior at the atomic level [16].
Density Functional Theory (DFT) calculations represent a quantum mechanical modeling method that has been widely applied to study the electronic structure of molecules [17]. For K-115 Hydrochloride, DFT calculations can elucidate the electronic distribution, bond characteristics, and conformational energetics [17]. These calculations typically employ basis sets such as 6-31G* to describe the electronic wavefunctions and functionals like B3LYP or ωB97X-D to account for electron correlation effects [16].
Molecular dynamics (MD) simulations offer another computational approach for studying the dynamic behavior of K-115 Hydrochloride [18]. These simulations model the time evolution of the molecular system, providing insights into conformational transitions, flexibility, and stability [18]. Force field parameters specific to the compound's structural features are essential for accurate MD simulations [18].
Conformational energy calculations reveal the relative stability of different molecular arrangements of K-115 Hydrochloride [14]. These calculations typically involve systematic rotation around key bonds to generate a potential energy surface that maps the conformational landscape [14]. For K-115 Hydrochloride, the rotational freedom around the sulfonyl linkage and within the diazepane ring contributes to the complexity of this landscape [13].
| Computational Method | Application to K-115 Hydrochloride |
|---|---|
| Density Functional Theory | Electronic structure, bond properties, conformational energetics |
| Molecular Dynamics | Dynamic behavior, conformational transitions, stability |
| Conformational Analysis | Energy landscape, preferred conformations, rotational barriers |
| Quantum Mechanics/Molecular Mechanics | Interactions with biological targets, binding modes |
Computational studies also facilitate the investigation of intermolecular interactions that may influence crystal packing and solubility properties of K-115 Hydrochloride [15]. Hydrogen bonding patterns, particularly those involving the dihydrate form, can be analyzed to understand the role of water molecules in stabilizing the crystal structure [15].
Advanced computational techniques such as Quantum Mechanics/Molecular Mechanics (QM/MM) approaches enable the modeling of K-115 Hydrochloride in complex environments, including potential interactions with biological targets [16]. These hybrid methods combine the accuracy of quantum mechanical calculations for the compound with the computational efficiency of molecular mechanics for the surrounding environment [16].